1-(1-Naphthylmethyl)quinolinium chloride

Corrosion inhibitor Oilfield acidizing Quinolinium salt

1-(1-Naphthylmethyl)quinolinium chloride (CAS 65322‑65‑8), also referred to as NMQCl or NQL, is a quaternary quinolinium salt combining a quinolinium cation with a 1‑naphthylmethyl substituent and a chloride counterion. Its molecular formula is C₂₀H₁₆ClN (MW 305.8 g/mol), and it is registered under EC Number 406‑220‑7 with a notified harmonised classification for serious eye damage (Category 1; H318) under CLP criteria.

Molecular Formula C20H16ClN
Molecular Weight 305.8 g/mol
CAS No. 65322-65-8
Cat. No. B3055537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Naphthylmethyl)quinolinium chloride
CAS65322-65-8
Molecular FormulaC20H16ClN
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC4=CC=CC=C43.[Cl-]
InChIInChI=1S/C20H16N.ClH/c1-3-12-19-16(7-1)9-5-10-18(19)15-21-14-6-11-17-8-2-4-13-20(17)21;/h1-14H,15H2;1H/q+1;/p-1
InChIKeySDRNROHXGLGJSB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Naphthylmethyl)quinolinium Chloride (CAS 65322-65-8): Chemical Identity and Baseline Procurement Profile


1-(1-Naphthylmethyl)quinolinium chloride (CAS 65322‑65‑8), also referred to as NMQCl or NQL, is a quaternary quinolinium salt combining a quinolinium cation with a 1‑naphthylmethyl substituent and a chloride counterion . Its molecular formula is C₂₀H₁₆ClN (MW 305.8 g/mol), and it is registered under EC Number 406‑220‑7 with a notified harmonised classification for serious eye damage (Category 1; H318) under CLP criteria [1]. The compound is primarily investigated as an acid‑corrosion inhibitor for steel in oilfield acidizing environments [2].

Why Generic Quinolinium Salts Cannot Simply Replace 1-(1-Naphthylmethyl)quinolinium Chloride in Corrosion Inhibition


Quinolinium salts are a broad class of cationic corrosion inhibitors, but their efficacy is highly sensitive to the N‑substituent and the counterion [1]. 1‑(1‑Naphthylmethyl)quinolinium chloride (NMQCl) combines a fused naphthyl ring with a permanent positive charge, which promotes chemisorption and electrostatic adsorption on steel surfaces even at elevated temperatures and acid concentrations [2]. In direct comparative studies, replacing the naphthylmethyl group with a benzyl or 8‑hydroxy substituent markedly alters inhibition efficiency, meaning generic substitution cannot guarantee equivalent corrosion protection [3].

Quantitative Differentiation Evidence for 1-(1-Naphthylmethyl)quinolinium Chloride in Acid Corrosion Inhibition


Corrosion Inhibition Efficiency on P110 Steel in 20% HCl at 60°C – Direct Comparison with Benzyl and 8-Hydroxy Quinolinium Analogs

In a head-to-head study of four quinolinium salts evaluated as corrosion inhibitors for P110 steel in 20% HCl at 60°C, naphthylmethyl quinolinium chloride (NQL) demonstrated intermediate inhibition efficiency. At identical concentrations, the inhibition efficiency ranking was: QL (quinoline) < 8-HQ (8-hydroxyquinoline) < NQL < BQL (benzyl quinolinium) < BHQ (benzyl-8-hydroxy quinolinium) [1]. This ranking demonstrates that the naphthylmethyl substituent confers superior inhibition compared to unsubstituted quinoline and 8‑hydroxyquinoline, though it is surpassed by the benzyl‑8‑hydroxy analog.

Corrosion inhibitor Oilfield acidizing Quinolinium salt

High Inhibition Efficiency on Duplex Stainless Steel 2205 in 4 M HCl – Quantitative Dose–Response

NMQCl (naphthylmethyl quinolinium chloride) achieved inhibition efficiencies of 94.5–99% on standard DSS 2205 in 4 M HCl at concentrations of 4–11.1 mM. At a higher dosage of 20 mM, the efficiency reached ≥99% and the corrosion rate became independent of alloy nickel content [1]. This performance was benchmarked against uninhibited corrosion rates; no direct comparison with other inhibitors was conducted in this study.

Duplex stainless steel Acid corrosion NMQCl inhibitor

Comparative Performance Against Substituted Pyridinium and Quinolinium Inhibitors on Carbon Steel

Schmitt and Bedpur identified NMQCl as the most effective inhibitor among several substituted pyridinium and quinolinium compounds tested on high‑purity iron and carbon steels in de‑aerated 10 wt.% HCl [1]. While exact numerical efficiencies for each comparator are not republished in the citing paper, the qualitative superiority of NMQCl over other pyridinium/quinolinium candidates is explicitly stated.

Carbon steel Acidizing inhibitor NMQCl

Priority Application Scenarios for 1-(1-Naphthylmethyl)quinolinium Chloride Based on Corrosion Inhibition Evidence


Acidizing Corrosion Inhibitor for P110 Steel in High‑Temperature HCl Fluids

The direct ranking evidence from Tang et al. (2024) demonstrates that NQL (1‑(1‑naphthylmethyl)quinolinium chloride) provides significantly better inhibition than unsubstituted quinoline and 8‑hydroxyquinoline on P110 steel in 20% HCl at 60°C [1]. This makes NQL a preferred candidate for oilfield acidizing operations where P110 casing is exposed to hot, concentrated hydrochloric acid.

Corrosion Protection of Duplex Stainless Steel (DSS 2205) in Strong Hydrochloric Acid

NMQCl delivers 94.5–≥99% inhibition efficiency on DSS 2205 in 4 M HCl across a range of alloy compositions, and at 20 mM the corrosion rate becomes independent of Ni content variations [2]. This robustness is critical for chemical suppliers serving operations that employ duplex stainless steel components in acid stimulation or pickling processes.

High‑Temperature Acidizing of Carbon Steel with Intensifier Combinations

NMQCl has been shown to maintain high inhibition efficiency on carbon steel or 13 wt.% Cr steel in 15–28 wt.% HCl at temperatures up to 121–177°C when formulated with intensifiers such as potassium iodide and/or formic acid [2]. This evidence positions NMQCl as a key component in high‑temperature acidizing inhibitor packages.

Selection Criterion When Comparing Quinolinium‑Based Inhibitor Candidates

When evaluating quinolinium‑class inhibitors, the finding that NMQCl was the most effective compound among several substituted pyridinium and quinolinium derivatives on carbon steel in 10 wt.% HCl [2] provides a defensible, literature‑backed criterion for prioritizing NMQCl over other quaternary quinolinium salts in procurement decisions.

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